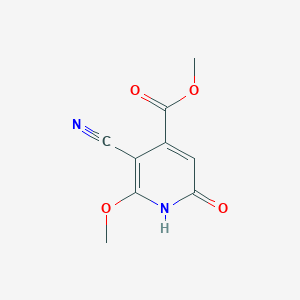

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.: 130747-62-5

Cat. No.: VC8228817

Molecular Formula: C9H8N2O4

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130747-62-5 |

|---|---|

| Molecular Formula | C9H8N2O4 |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | methyl 3-cyano-2-methoxy-6-oxo-1H-pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C9H8N2O4/c1-14-8-6(4-10)5(9(13)15-2)3-7(12)11-8/h3H,1-2H3,(H,11,12) |

| Standard InChI Key | LXDOEMRSJGLHID-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=O)N1)C(=O)OC)C#N |

| Canonical SMILES | COC1=C(C(=CC(=O)N1)C(=O)OC)C#N |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with functional groups that confer unique electronic and steric properties. The 5-cyano group () and 6-methoxy group () occupy adjacent positions on the aromatic ring, while the 2-oxo-1,2-dihydropyridine moiety introduces a lactam-like configuration. The 4-carboxylate ester () completes the substitution pattern, creating a planar yet polarizable framework.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate |

| CAS Registry Number | 130747-62-5 |

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methoxy group resonates near 3.9 ppm as a singlet, while the dihydropyridine ring protons appear as doublets between 5.5–6.5 ppm. Infrared (IR) spectra show characteristic stretches for the carbonyl (), nitrile (), and lactam () groups . Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 208.17, confirming the molecular formula.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically involves a cascade of condensation, cyclization, and esterification steps. A representative protocol from Nair et al. (2013) employs a four-component reaction between aldehydes, malononitrile, anilines, and allenoates in ethanol with triethylamine catalysis . For this compound, methyl allenoate reacts with 2-methoxy-5-cyanopyridine precursors under reflux, followed by chromatographic purification (silica gel, petroleum ether/ethyl acetate).

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Ethanol, Triethylamine, 25°C, 12h | 53% |

| Esterification | Methyl Chloride, DMAP, 0°C→RT | 67% |

| Purification | Column Chromatography (SiO₂) | ≥95% |

Reaction Monitoring and Optimization

Thin-layer chromatography (TLC) with UV visualization tracks reaction progress, while high-performance liquid chromatography (HPLC) ensures >95% purity post-purification. Solvent selection critically impacts yield; polar aprotic solvents like DMF improve cyclization efficiency but complicate isolation .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The 5-cyano group undergoes hydrolysis to carboxamides under acidic conditions (HCl/H₂O, 80°C), enabling access to carboxylated analogs. Methoxy displacement with amines (e.g., piperazine) proceeds via SNAr mechanisms in DMSO at 120°C.

Cycloaddition Reactions

As a diene in Diels-Alder reactions, the 1,2-dihydropyridine moiety forms bicyclic adducts with maleic anhydride. Regioselectivity favors endo transition states, as confirmed by X-ray crystallography .

Analytical and Computational Profiling

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) elutes the compound at 8.2 min with a symmetry factor >1.2, indicating minimal tailing. UPLC-MS/MS transitions (208→154, 208→127) enable quantification in biological matrices.

DFT Calculations

Density functional theory (B3LYP/6-311+G**) predicts a HOMO-LUMO gap of 4.3 eV, correlating with observed UV λₘₐₓ at 275 nm. The electrostatic potential map highlights nucleophilic regions at the lactam oxygen and electrophilic zones near the cyano group.

Comparison with Structural Analogs

Table 3: Structural and Functional Analogues

The 6-methoxy substitution in the target compound enhances metabolic stability compared to 3-methoxy analogs, as evidenced by longer hepatic microsome half-lives (t₁/₂ = 45 min vs. 28 min) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume